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Introduction

Hemophan® is a registered trademark for a family of cellulosic polymer membranes, often

modified to enhance biocompatibility, commonly used in biomedical applications such as

hemodialysis. The sterilization of these hollow fiber membranes is a critical step to ensure the

safety and efficacy of medical devices. The chosen sterilization method must effectively

eliminate microbial contamination without adversely affecting the membrane's physicochemical

properties, performance, and biocompatibility. This document provides an overview of common

sterilization techniques, their effects on membrane properties, and detailed protocols for

validation.

The primary sterilization methods for medical devices, including Hemophan hollow fiber

membranes, are Ethylene Oxide (EtO) gas, radiation (gamma or electron beam), and moist

heat (steam/autoclave).[1] Each method has distinct mechanisms and potential impacts on the

polymer structure and performance of the membrane.[2][3]

Section 1: Comparison of Sterilization Techniques
The selection of an appropriate sterilization method depends on the material compatibility of

the membrane and the device housing.[4] Hemophan, being a cellulosic material, is sensitive

to the high temperatures of autoclaving, which can lead to thermomechanical damage.[5]

Therefore, low-temperature methods like EtO and radiation are more common.
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Table 1: Summary of Effects of Sterilization Methods on Hollow Fiber Membranes

Parameter
Ethylene Oxide

(EtO)

Gamma / E-beam

Radiation
Steam (Autoclave)

Mechanism

Alkylation of proteins

and nucleic acids in

microorganisms.[6]

DNA cleavage via

high-energy photons

or electrons, causing

microbial death.[7]

Denaturation of

proteins and enzymes

via high-temperature

pressurized steam.

Temperature
Low (typically 30-

60°C).[8]
Near-ambient.

High (typically 121-

134°C).[9]

Material Compatibility

Excellent for heat-

sensitive polymers like

Hemophan.[4]

Can cause polymer

chain scission or

cross-linking.[10] May

alter hydrophilicity.[5]

Not suitable for many

polymers; can cause

melting or

deformation.[5] May

cause membrane

shrinkage.

Biocompatibility

Potential for residual

EtO and its

byproducts (e.g.,

ECH), which are toxic

and must be removed.

[11][12]

Can generate free

radicals, potentially

leading to increased

oxidative stress.[13]

[14]

Generally considered

to have good

biocompatibility with

fewer residual

concerns.[13][15]

Performance Impact

Minimal changes to

membrane structure

and permeability if

properly aerated.[2]

Can alter pore size,

permeability, and

solute clearance.[2]

May increase

hydrophilicity.[5]

Can significantly alter

membrane structure,

leading to reduced

clearance of larger

molecules.[2]

Key Standard ISO 11135[7][11][16] ISO 11137[7][11][16] ISO 17665[1][11]

Section 2: Quantitative Data on Sterilization Effects
The impact of sterilization on membrane performance is a critical consideration. While specific

data for Hemophan is proprietary and varies by manufacturer, the following table summarizes
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typical effects observed in cellulosic and polysulfone-based membranes, which share some

characteristics.

Table 2: Representative Quantitative Effects of Sterilization on Membrane Properties
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Property
Sterilization

Method
Observed Effect

Typical

Magnitude of

Change

Reference

Vitamin B12

Clearance

Gamma (dry

conditions)
Reduction

Significant

decrease for

membranes with

<60% water

content

[2]

Vitamin B12

Clearance
Autoclave Reduction

Noticeable

decrease for

membranes with

>60% water

content

[2]

Hydraulic

Permeability

Gamma (wet

conditions)
Increase Variable [2]

Surface

Hydrophilicity

(Contact Angle)

E-beam Increase

Contact angle

decreased from

~56° to ~47°

(more

hydrophilic)

[5]

Lipid

Peroxidation

(MDA levels)

Gamma vs.

Steam
Increase

~10-fold increase

with gamma vs.

~3-fold with

steam compared

to control

[14]

DNA

Fragmentation

Gamma vs.

Steam
Increase

Reached ~28%

with gamma vs.

~19% with steam

at the end of a

session

[15]

Platelet

Activation (β-TG

release)

Gamma vs.

Autoclave

Increase Higher increase

observed with

gamma-sterilized

[17]
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membranes in

some studies

Note: Data is illustrative and derived from studies on various dialysis membranes. Actual

effects on Hemophan membranes may vary based on specific composition and manufacturing

processes.

Section 3: Experimental Protocols
Validation of the sterilization process is mandatory and must comply with international

standards to ensure a Sterile Assurance Level (SAL) of 10⁻⁶.[7][16]

Protocol 3.1: Ethylene Oxide (EtO) Sterilization Cycle &
Validation
This protocol is based on the requirements of ISO 11135.[11]

Objective: To sterilize Hemophan hollow fiber membrane devices and validate the process.

Materials:

Packaged Hemophan hollow fiber devices

Biological Indicators (BIs) containing Bacillus atrophaeus spores

EtO sterilizer chamber

Controlled temperature and humidity preconditioning room

Aeration chamber

Gas chromatograph for residual analysis

Methodology:

Preconditioning:

Place the packaged devices in a preconditioning room.
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Maintain conditions for a specified period (e.g., 12-72 hours) to allow the product to reach

a target temperature (e.g., 47°C) and relative humidity (e.g., 65%).[18] This step is crucial

for consistent microbial inactivation.

Sterilization Cycle:

Transfer the preconditioned load into the EtO sterilizer.

Initial Evacuation: Remove at least 97% of the air from the chamber to create a deep

vacuum.[18]

Humidification: Inject steam to achieve a predetermined relative humidity (e.g., 35-85%) to

rehydrate microorganisms, making them susceptible to EtO.[6][18]

Gas Injection: Introduce EtO gas to a specified concentration (e.g., 400-1200 mg/L).[6]

Exposure (Dwell): Maintain the load at a constant temperature (e.g., 50-60°C), gas

concentration, and humidity for a validated exposure time.[6][8]

Post-Evacuation & Air Washes: Evacuate the EtO gas from the chamber and perform a

series of washes with an inert gas (e.g., nitrogen) followed by sterile air to purge the gas.

[18]

Aeration:

Transfer the sterilized load to an aeration chamber.

Aerate for a validated time (e.g., 8-12 hours) at an elevated temperature (e.g., 50-60°C) to

reduce residual EtO and ethylene chlorohydrin (ECH) to safe levels as defined by ISO

10993-7.[6][11]

Validation & Routine Monitoring:

Installation & Operational Qualification (IQ/OQ): Ensure the equipment is installed and

operates according to specifications.[16]

Performance Qualification (PQ):
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Place BIs throughout the load in the most difficult-to-sterilize locations.

Run a half-cycle to demonstrate lethality.

Perform full-cycle runs to confirm the process consistently achieves the required SAL.

Test for sterility on product samples.

Residual Analysis: Use gas chromatography to quantify EtO and ECH residues to ensure

they are below the limits specified in ISO 10993-7.[11]

Protocol 3.2: Biocompatibility Assessment Post-
Sterilization
Objective: To assess the biocompatibility of the sterilized Hemophan membrane.

Materials:

Sterilized Hemophan hollow fiber mini-modules.

Fresh human whole blood or isolated neutrophils/platelets.

Flow cytometer.

Reagents for specific assays (e.g., ELISA kits for β-thromboglobulin, fluorescent dyes for

ROS).

Methodology (Example: Neutrophil Activation):

Device Preparation: Cut the sterilized hollow fibers into small pieces (1-2 mm length) and

rinse thoroughly with sterile saline.[19]

Incubation: Add a standardized amount of the membrane pieces to a suspension of isolated

neutrophils in human plasma.[19]

Staining: Incubate at 37°C for 30 minutes. After incubation, add a fluorescently-labeled

antibody against an activation marker (e.g., PE-conjugated anti-activated CD11b).[19]
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Flow Cytometry: Analyze the neutrophil population using a flow cytometer to quantify the

expression of the activation marker.[19]

Reactive Oxygen Species (ROS) Production: In a parallel experiment, add a dye like DCFH-

DA to the blood or cell suspension after circulation through a mini-module. The dye

fluoresces upon oxidation by ROS. Analyze via flow cytometry.[19]

Comparison: Compare the results to non-sterilized control membranes and membranes

sterilized by other methods.

Section 4: Visualizations
Diagram 1: Sterilization Validation Workflow
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Phase 1: Process Definition

Phase 2: Cycle Development & Validation (ISO 11135/11137)

Phase 3: Post-Sterilization Analysis

Phase 4: Routine Manufacturing

Define Product & Packaging

Select Sterilization Method
(e.g., EtO, Gamma)

Determine Bioburden
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or Material Effects (Gamma)

(ISO 10993-7)

Biocompatibility & 
Performance Testing
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Click to download full resolution via product page

Caption: Workflow for the validation of a medical device sterilization process.
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Diagram 2: Cause-Effect Relationship in Membrane
Sterilization

Hemophan Membrane
Properties

Chemical Residues
(EtO, ECH)

Polymer Chain
Scission / Cross-linking

Thermo-Mechanical
Damage / Shrinkage

Oxidative Stress
& Free Radicals

Ethylene Oxide (EtO) Gamma / E-beam Steam (Autoclave)

Altered
Biocompatibility

Changes in
Permeability & Clearance

Click to download full resolution via product page

Caption: Potential effects of different sterilization methods on membrane properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://tsquality.ch/understanding-the-ethylene-oxide-eto-sterilization/
https://www.sanichem.my/post/sterilization-validation-for-medical-devices
https://www.rsd-engineering.com/en/ethylene-oxide-sterilization/ethylene-oxide-sterilization-process
https://hollowfiberspinningmachine.com/surprising-facts-about-hollow-fiber-membrane-sterilization/
https://www.researchgate.net/publication/245073824_Gamma-rays_irradiation_effects_on_polysulfone_at_high_temperature
https://mci-cr.com/en/2025/05/02/sterilization-process-validation/
https://pubmed.ncbi.nlm.nih.gov/6477198/
https://www.researchgate.net/publication/316849204_Do_Sterilization_Processes_Really_Make_Difference_in_Dialysis-Induced_Genotoxicity
https://www.researchgate.net/publication/26861791_Cytotoxic_effects_exerted_by_polyarylsulfone_dialyser_membranes_depend_on_different_sterilization_processes
https://wjnu.org/index.php/wjnu/article/view/309/269
https://wjnu.org/index.php/wjnu/article/view/309/269
https://www.ionisos.com/en/validation-of-medical-devices/
https://pubmed.ncbi.nlm.nih.gov/30411467/
https://pubmed.ncbi.nlm.nih.gov/30411467/
https://www.steris-ast.com/resources/techtips/anatomy-of-an-ethylene-oxide-sterilization-process
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220809/
https://www.benchchem.com/product/b1166102#sterilization-techniques-for-hemophan-hollow-fiber-membranes
https://www.benchchem.com/product/b1166102#sterilization-techniques-for-hemophan-hollow-fiber-membranes
https://www.benchchem.com/product/b1166102#sterilization-techniques-for-hemophan-hollow-fiber-membranes
https://www.benchchem.com/product/b1166102#sterilization-techniques-for-hemophan-hollow-fiber-membranes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1166102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

